molecular formula C11H8N4O2 B1480807 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2098069-85-1

1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1480807
CAS No.: 2098069-85-1
M. Wt: 228.21 g/mol
InChI Key: FIRXCCKPYNDRAD-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a high-purity chemical compound offered for research use as a building block in medicinal chemistry and drug discovery. The pyrazole core is a privileged scaffold in pharmaceutical development, known for its presence in compounds with a wide range of pharmacological activities, including anti-inflammatory and anticancer properties . The specific molecular architecture of this compound, featuring a pyrazole ring substituted with a cyanomethyl group at the N1 position, a pyridinyl group at the 3-position, and a carboxylic acid at the 5-position, makes it a versatile intermediate for the synthesis of more complex molecules. Research Applications and Value: The primary research value of this compound lies in its potential as a precursor for the design of novel bioactive molecules. The carboxylic acid and cyanomethyl functional groups are excellent handles for further synthetic modification, allowing researchers to create amides, esters, and heterocyclic fused systems for structure-activity relationship (SAR) studies . While specific biological data for this exact compound is not available in the public domain, its structure is analogous to other pyrazole-5-carboxylic acid and pyrazole-3-carboxylic acid derivatives that have been investigated for their cytotoxic and antiproliferative activities against various cancer cell lines, such as A549 and HepG2 . Handling and Compliance: This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use . Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment. Computational predictions for similar pyrazole-carboxylic acids suggest potential hazards including eye irritation, skin irritation, and specific target organ toxicity upon single exposure .

Properties

IUPAC Name

2-(cyanomethyl)-5-pyridin-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-4-6-15-10(11(16)17)7-9(14-15)8-3-1-2-5-13-8/h1-3,5,7H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRXCCKPYNDRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=C2)C(=O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10N4O2\text{C}_{11}\text{H}_{10}\text{N}_4\text{O}_2

This compound features a pyrazole ring substituted with a cyanomethyl group and a pyridine moiety, which may contribute to its biological activity.

Biological Activity Overview

Recent studies have indicated that pyrazole derivatives exhibit a range of biological activities. The specific activities of this compound include:

  • Antimicrobial Activity : Research has shown that pyrazole derivatives can inhibit the growth of various bacterial strains. A study demonstrated that similar compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Pyrazoles have been reported to possess anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies on related pyrazole compounds revealed cytotoxic effects on cancer cell lines .
  • Anti-inflammatory Effects : Some pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryCOX inhibition

Case Study: Anticancer Activity

A recent study investigated the anticancer potential of pyrazole derivatives similar to this compound. The study utilized various human cancer cell lines, including breast and lung cancer cells. Results indicated that these compounds inhibited cell proliferation significantly, with IC50 values in the low micromolar range. This suggests a promising avenue for further development as anticancer agents .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related pyrazoles. The compound was tested against multiple bacterial strains, showing effective inhibition at concentrations as low as 10 µg/mL. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways .

Scientific Research Applications

Structure Representation

  • InChI Key : VFJVCOLNEDOHLO-UHFFFAOYSA-N
  • SMILES Notation : C1=CN=C(C=N1)C2=NN(C=C2C(=O)O)CC#N

Medicinal Chemistry

1-(Cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid has shown promising results in various biological assays, indicating its potential as a therapeutic agent. Key applications include:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in oncology.
  • Antimicrobial Properties : Studies have demonstrated that the compound possesses antimicrobial activity, making it a candidate for developing new antibiotics.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes, which could lead to the development of novel enzyme inhibitors.

Agrochemicals

The unique properties of this compound also extend to agricultural applications:

  • Pesticidal Activity : Its structural features allow it to interact with biological targets in pests, potentially leading to new pesticide formulations.

Material Science

The compound's chemical structure allows it to be used in the synthesis of novel materials:

  • Polymerization Initiators : Due to its reactive functional groups, it can serve as an initiator in polymerization reactions, contributing to the development of new polymer materials.

Case Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of various derivatives of this compound on breast cancer cell lines demonstrated significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited strong antibacterial activity, suggesting their potential use as lead compounds in antibiotic development.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The following table compares the target compound with structurally related pyrazole-5-carboxylic acids:

Compound Name R1 (Position 1) R3 (Position 3) R5 (Position 5) Key Properties/Applications Reference
Target Compound Cyanomethyl Pyridin-2-yl COOH High polarity due to nitrile; potential agrochemical/pharmaceutical applications -
1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid H 3-Chloro-2-pyridyl COOH Agrochemical candidate (insecticidal activity inferred from analogs)
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Methyl Trifluoromethyl COOH Metabolic stability (fluorine effect); research applications
1-(3-Chlorophenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid 3-Chlorophenyl 2-Thienyl COOH Unknown; heteroaromatic substitution may alter electronic properties
1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid H 3-Chloropyridin-2-yl COOH Insecticidal activity (patent-derived)

Key Observations :

  • Cyanomethyl vs. This could enhance solubility in polar solvents or binding affinity in biological systems.
  • Pyridin-2-yl vs.
  • Carboxylic Acid Role : The COOH group enables salt formation, coordination with metals (relevant to supramolecular chemistry), and derivatization into amides or esters .

Preparation Methods

Preparation of Pyrazole Core and Pyridin-2-yl Substitution

According to patent WO2021096903A1, pyrazole derivatives substituted with pyridin-2-yl groups can be prepared via coupling reactions involving halogenated pyrazole intermediates and pyridin-2-yl reagents. For example, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate intermediates are synthesized through oxidation of dihydropyrazole precursors in acetonitrile with potassium persulfate and sulfuric acid as catalyst, achieving yields of 75-80%.

The reaction conditions for such preparation include:

Step Conditions Notes
Mixture formation 15 °C to 35 °C (room temperature) Stirring to ensure homogeneity
Oxidation heating 50 °C to 82 °C (preferably 55-65 °C) Use of potassium persulfate as oxidant
Acid addition Sulfuric acid (0.05 to 1.5 eq) Acid catalysis for oxidation
Oxidant amount 1.0 to 2.0 equivalents (1.3-1.7 eq preferred) Ensures complete oxidation

This approach allows the selective oxidation of dihydropyrazole intermediates to the aromatic pyrazole system bearing the pyridin-2-yl moiety.

Conversion to Carboxylic Acid at 5-Position

The carboxylic acid group at the 5-position can be introduced either by:

  • Hydrolysis of ester precursors (e.g., ethyl esters) under acidic or basic conditions, or
  • Direct oxidation of methyl or aldehyde substituents at the 5-position.

From the patent WO2021096903A1, ethyl pyrazole-5-carboxylate derivatives are key intermediates that can be hydrolyzed to the corresponding carboxylic acids by treatment with aqueous acid or base.

Typical hydrolysis conditions include:

Hydrolysis Type Conditions Notes
Acidic Aqueous HCl or H2SO4, reflux Converts esters to acids
Basic Aqueous NaOH or KOH, reflux Followed by acidification

The choice of conditions depends on substrate stability and desired purity.

Summary Table of Preparation Steps

Step Number Reaction Type Reagents/Conditions Outcome/Notes
1 Pyrazole ring formation and pyridin-2-yl substitution Oxidation of dihydropyrazole with potassium persulfate, sulfuric acid catalyst, acetonitrile solvent, 15-35 °C then 55-65 °C heating Formation of ethyl 3-bromo-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylate intermediate, 75-80% yield
2 N-1 Cyanomethyl alkylation Base (e.g., potassium tert-butoxide), cyanomethyl halide, aprotic solvent, 0-25 °C Installation of cyanomethyl group at N-1 position
3 Ester hydrolysis Aqueous acid or base, reflux Conversion of ester to carboxylic acid at 5-position

Research Findings and Optimization Notes

  • The oxidation step using potassium persulfate is critical for high yield and purity; controlling temperature and acid amount improves selectivity.
  • Alkylation at N-1 requires careful control of base strength and temperature to avoid over-alkylation or side reactions.
  • Hydrolysis conditions must be optimized to prevent degradation of sensitive substituents such as the pyridinyl group.
  • Use of organic acids like acetic acid as co-catalysts can sometimes improve reaction efficiency in oxidation steps.
  • The choice of solvent (acetonitrile for oxidation, tetrahydrofuran or DMF for alkylation) impacts reaction rates and product isolation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid?

  • Methodological Answer : A robust approach involves multi-step synthesis starting with pyrazole ester intermediates. For example, Suzuki-Miyaura cross-coupling can introduce the pyridin-2-yl group using Pd(PPh₃)₄ as a catalyst in deoxygenated DMF/water mixtures (4:1 v/v) at 80–100°C. Subsequent cyanomethylation can be achieved via nucleophilic substitution with chloroacetonitrile under basic conditions (K₂CO₃). Purification typically employs column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions. For pyridin-2-yl groups, look for aromatic protons at δ 7.5–8.5 ppm and coupling constants (J = 5–8 Hz) .
  • IR : Detect carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C≡N vibrations (~2200 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can solubility challenges in biological assays be addressed?

  • Methodological Answer : Use co-solvents like DMSO (≤5% v/v) or prepare sodium/potassium salts by treating the carboxylic acid with NaOH/KOH in aqueous ethanol. Verify solubility via dynamic light scattering (DLS) and ensure stability over 24 hours using HPLC .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

  • Methodological Answer : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) with target proteins (e.g., kinases) evaluates binding modes. Solvent effects are modeled using COSMO-RS .

Q. What strategies resolve discrepancies in NMR data for pyrazole derivatives?

  • Methodological Answer : Contradictions in coupling constants or peak splitting may arise from dynamic effects (e.g., hindered rotation). Use variable-temperature NMR (VT-NMR) to probe conformational changes. For example, broadening of pyridinyl protons at elevated temperatures suggests rotational barriers .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :

  • Core Modifications : Replace cyanomethyl with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) to assess electronic effects on bioactivity .
  • Substituent Screening : Synthesize analogues with varying pyridinyl substituents (e.g., 3-chloro, 4-fluoro) and test against enzymatic targets (IC₅₀ assays) .
  • Data Analysis : Use multivariate regression (e.g., CoMFA/CoMSIA) to correlate structural descriptors with activity .

Q. What experimental controls are critical in stability studies under physiological conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitor degradation via LC-MS.
  • Photostability : Expose to UV light (λ = 254 nm) and track by TLC/HPLC. Include antioxidants (e.g., BHT) to distinguish oxidative vs. photolytic pathways .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. Validate purity (>95% by HPLC) and replicate assays with standardized protocols (e.g., fixed ATP at 1 mM). Cross-reference with crystallographic data (e.g., protein-ligand PDB structures) to confirm binding poses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

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